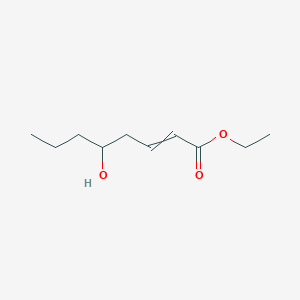
Ethyl 5-hydroxyoct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxyoct-2-enoate is an organic compound belonging to the ester family It is characterized by its molecular structure, which includes a hydroxyl group and an unsaturated carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxyoct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxyoct-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield saturated esters, where the double bond is hydrogenated.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-oxo-oct-2-enoate.
Reduction: Formation of ethyl 5-hydroxyoctanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxyoct-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxyoct-2-enoate involves its interaction with various molecular targets, primarily through its ester and hydroxyl groups. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis can activate or deactivate certain biological pathways, depending on the context.
Comparación Con Compuestos Similares
Ethyl 5-hydroxyoctanoate: Similar structure but lacks the double bond, leading to different reactivity and applications.
Methyl 5-hydroxyoct-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an unsaturated carbon-carbon double bond. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
6065-34-5 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
ethyl 5-hydroxyoct-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Clave InChI |
ARDMGCSKYPKQFS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC=CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


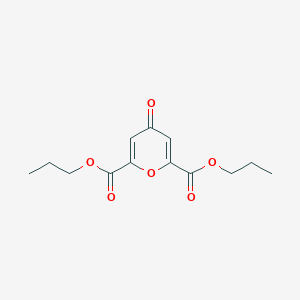
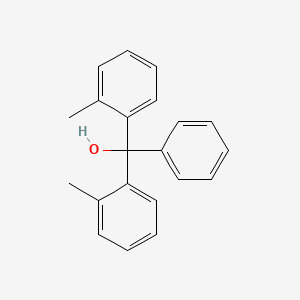
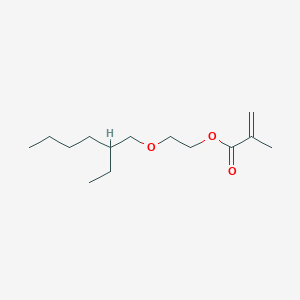
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
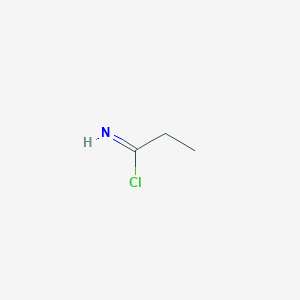
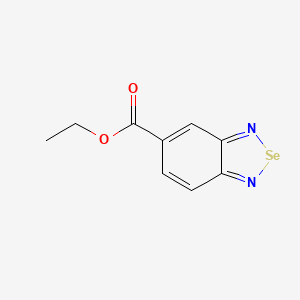
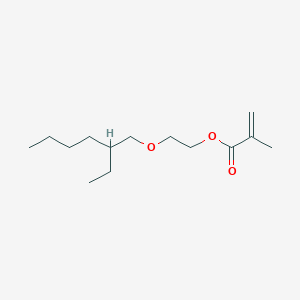
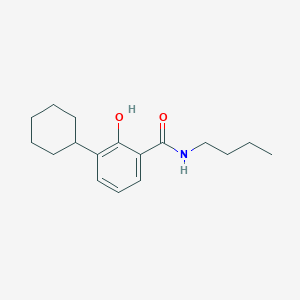
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
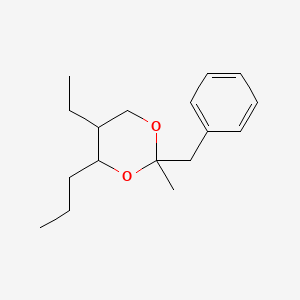
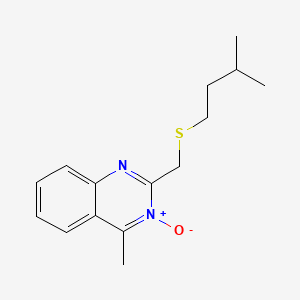
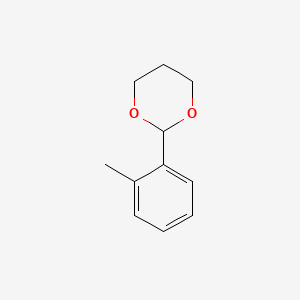
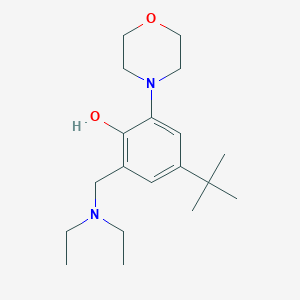
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
